molecular formula C31H30N2O7S2 B559581 Sulforhodamine 101 CAS No. 60311-02-6

Sulforhodamine 101

Cat. No.: B559581
CAS No.: 60311-02-6
M. Wt: 606.7 g/mol
InChI Key: COIVODZMVVUETJ-UHFFFAOYSA-N
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Description

Sulforhodamine 101 is a red fluorescent dye widely used in various scientific fields. It is known for its water solubility and nonfixable nature, making it an excellent polar tracer. The compound has excitation and emission maxima at approximately 586 nm and 605 nm, respectively . This compound is primarily used in neurophysiological experiments for counterstaining astrocytes, allowing researchers to analyze neuronal data separately .

Scientific Research Applications

Sulforhodamine 101 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Sulforhodamine 101 (SR101) is a preferential marker for astrocytes, a type of glial cell in the brain . It is widely used in 2-photon microscopy experiments for labeling astrocytes . In addition to astrocytes, SR101 can also label myelinating oligodendrocytes .

Mode of Action

SR101 is applied topically to the exposed cortex, where it is taken up by astrocytes . It diffuses through the astrocyte syncytium via gap junctions, brightly labeling astrocyte somata, processes, and perivascular end-feet . SR101 has been used in combination with loading of chemical Ca2+ indicators such as Oregon Green 488 BAPTA-1 AM to unambiguously distinguish between neuronal and astrocytic Ca2+ signals .

Biochemical Pathways

SR101 has been reported to affect excitability of neurons . In hippocampal slices, pyramidal CA1 neurons showed long-term potentiation of intrinsic excitability and enhanced synaptic efficacy following a short period of SR101 application . The increased excitability was a consequence of lowering the threshold for evoking action potentials .

Pharmacokinetics

It is known that sr101 is a water-soluble compound . It is applied topically and taken up by astrocytes, diffusing through the astrocyte syncytium

Result of Action

Topical loading of two commonly used SR101 concentrations, 100 μM and 250 μM when incubated for 10 min, can induce seizure-like local field potential (LFP) activity in both anaesthetized and awake mouse sensori-motor cortex . This cortical seizure-like activity develops in less than ten minutes following topical loading . When applied longer, these neuronal discharges reliably evoke contralateral hindlimb muscle contractions .

Action Environment

The action of SR101 can be influenced by its concentration. Therefore, to label astrocytes with SR101, concentrations no higher than 50 μM should be used for in vivo experiments .

Future Directions

Sulforhodamine 101 has been suggested for use in detecting astrocytosis . A study has reported the synthesis of a sulfonamide derivative of this compound, labeled with 18F, namely SR101 N-(3-[18 F]Fluoropropyl) sulfonamide ([18 F]2B-SRF101), as a potential astrocyte tracer . This suggests that this compound and its derivatives could have promising applications in neurological research .

Biochemical Analysis

Biochemical Properties

Sulforhodamine 101 is known to interact with various biomolecules. It has been identified as a marker for astroglia in the neocortex . It is also used as a polar tracer for the studies of neuronal cell morphology and cell-cell communications .

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes. It can label astrocytes and myelinating oligodendrocytes . It has also been reported to affect the excitability of neurons . In hippocampal slices, pyramidal CA1 neurons showed long-term potentiation of intrinsic excitability and enhanced synaptic efficacy following a short period of this compound application .

Molecular Mechanism

It is believed to be actively transported into astrocytes via an organic anion-transporting polypeptide . It has been suggested that the competition of this compound with the natural uptake of sulfated neurosteroids can change neuronal activity by enhancement of NMDA-receptors and inhibition of GABA A -receptors .

Temporal Effects in Laboratory Settings

This compound has been reported to induce long-term potentiation of intrinsic excitability and synaptic efficacy in hippocampal CA1 pyramidal neurons . This effect develops within less than ten minutes following cortical exposure to this compound

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. It has been reported that this compound can induce cortical seizure-like activity at concentrations commonly used . Therefore, it is suggested that concentrations no higher than 50 μM should be used for in vivo experiments .

Metabolic Pathways

It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Transport and Distribution

This compound is believed to be actively transported into astrocytes via an organic anion-transporting polypeptide

Subcellular Localization

It is known to be used for investigating neuronal morphology and preparing fluorescent liposomes , suggesting that it may localize to various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulforhodamine 101 can be synthesized through various chemical routes. One common method involves the reaction of rhodamine B with sulfonyl chloride derivatives. The reaction typically occurs in the presence of a base, such as pyridine, and under controlled temperature conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sulforhodamine 101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonate and amine derivatives of this compound. These derivatives can have different fluorescent properties and applications .

Properties

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-sulfobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O7S2/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIVODZMVVUETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922157
Record name 1H,5H,11H,15H-Xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt
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Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [MSDSonline]
Record name Sulforhodamine 101
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CAS No.

60311-02-6
Record name Sulforhodamine 101
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Record name Sulforhodamine 101
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Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt
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Record name 1H,5H,11H,15H-Xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt
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Record name Hydrogen 9-(2,4-disulphonatophenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Sulforhodamine 101 (SR101) is widely recognized for its ability to label astrocytes, a type of glial cell in the central nervous system. While the exact mechanism of SR101 uptake into astrocytes is not fully understood, research suggests it involves active transport mechanisms rather than passive diffusion. [] Studies have shown that SR101 uptake in hippocampal astrocytes is significantly reduced by substrates of organic anion transport polypeptides (OATPs), such as estrone-3-sulfate and dehydroepiandrosterone sulfate, indicating the involvement of OATPs in its cellular uptake. [] This active uptake mechanism makes SR101 a valuable tool for studying astrocyte function in various experimental settings. []

A: this compound exhibits unique spectroscopic properties that make it suitable for various applications. For instance, its maximum absorption wavelength closely matches the emission wavelength of a Helium-Neon laser operating at 594 nm. [] Additionally, research has explored its use as a donor molecule in Förster resonance energy transfer (FRET) systems. In a study using a tetraphenylethene-based metal-organic cage as the host donor, SR101 acted as an efficient acceptor molecule, achieving energy transfer efficiencies of up to 82.4% with eosin Y. []

A: this compound demonstrates versatility in its applications and exhibits compatibility with various materials and stability under different conditions. For example, SR101 has been successfully incorporated into commercial polyurethane compounds to create solid-state active media for lasers. These SR101-doped polyurethane matrices have demonstrated lasing with an efficiency of 26% and a pulse energy of 76 mJ when subjected to microsecond transverse pumping at a wavelength of 587 nm. [, ] Furthermore, the material exhibits a service life of 2500 pulses before the output energy decreases by 50% under excitation with 0.3 J cm−2 pulses. [, ]

A: While this compound is not typically known for its catalytic properties, research has explored its utility in systems designed for photocatalysis. One study showcased the potential of a host-guest complex, Zn-1⊃EY, formed by encapsulating eosin Y (EY) within a cationic tetraphenylethene-based emissive cage-like host (Zn-1). [] This complex, leveraging the efficient FRET between Zn-1 and EY, effectively catalyzed the dehalogenation of α-bromoacetophenone upon light irradiation. []

A: Although specific details regarding computational chemistry studies on this compound are limited in the provided research, it's worth noting that computational tools have been instrumental in understanding the properties and behavior of similar dye molecules. For instance, theoretical models like Fermi's golden rule have been employed to describe the spontaneous emission process in dyes. This approach considers the impact of the surrounding dielectric medium on both the local electromagnetic field and the density of available photon modes. []

A: Research has explored the development of SR101 derivatives with enhanced properties. A notable example is the synthesis of Texas Red-X succinimidyl ester (TR-X-SE), a more stable and efficient alternative to the commonly used Texas Red sulfonyl chloride (TR-SC). [] TR-X-SE, incorporating a succinimidyl ester at the end of the aliphatic chain spacer, demonstrates improved stability against hydrolysis, enhanced conjugation efficiency, and reduced protein precipitation during conjugation and storage. []

A: The stability of this compound has been a subject of research, especially when used as a labeling agent. Studies have shown that incorporating a spacer group, such as an aminohexanoic acid sulfonamide, between this compound and a reactive group like sulfonyl chloride significantly improves its stability and labeling efficiency. [] This modification reduces hydrolysis, allowing for higher conjugation yields and better protein stability during storage. []

A: this compound research exemplifies interdisciplinary collaboration, bridging fields such as chemistry, materials science, and biology. Its use as a fluorescent probe in biological systems has driven the development of novel imaging techniques and tools for studying cellular processes. [, ] Furthermore, its incorporation into polymer matrices for laser applications highlights its significance in materials science and photonics. [, ] The continued exploration of SR101 in diverse fields holds promise for further advancements and discoveries.

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